molecular formula C23H24BNO3 B7958153 N-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide

N-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide

Cat. No.: B7958153
M. Wt: 373.3 g/mol
InChI Key: QPBSDSCGISDDTK-UHFFFAOYSA-N
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Description

N-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is a complex organic compound with the molecular formula C23H24BNO3. This compound is notable for its unique structure, which includes a boron-containing dioxaborolane ring and a naphthalene carboxamide moiety. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide typically involves the following steps:

    Formation of the Boronic Ester: The initial step involves the formation of the boronic ester through the reaction of phenylboronic acid with pinacol in the presence of a catalyst such as palladium.

    Coupling Reaction: The boronic ester is then coupled with a naphthalene derivative using a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol.

    Amidation: The final step involves the amidation of the coupled product to form the desired carboxamide. This step can be achieved using reagents like carbonyldiimidazole (CDI) or other coupling agents under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The boronic ester moiety allows for various substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenes.

Scientific Research Applications

N-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: In the development of fluorescent probes and sensors due to its stable boron-containing structure.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and carboxamide groups. These functional groups allow the compound to interact with molecular targets and pathways, facilitating reactions such as cross-coupling and amidation.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar boronic ester structure but lacks the naphthalene carboxamide moiety.

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic ester structure but lacks the naphthalene and carboxamide groups.

    Naphthalene-1-carboxamide: Contains the naphthalene carboxamide moiety but lacks the boronic ester group.

Uniqueness

N-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is unique due to its combination of a boronic ester and a naphthalene carboxamide moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.

Properties

IUPAC Name

N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BNO3/c1-22(2)23(3,4)28-24(27-22)20-15-14-19(17-12-8-9-13-18(17)20)21(26)25-16-10-6-5-7-11-16/h5-15H,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBSDSCGISDDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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